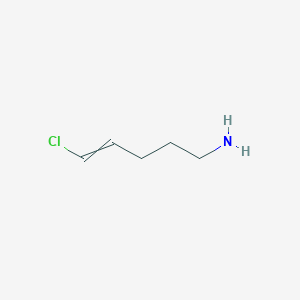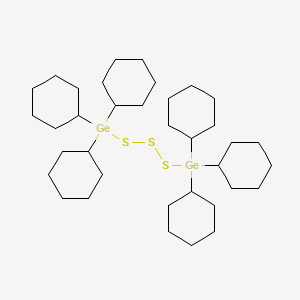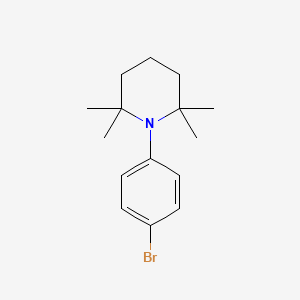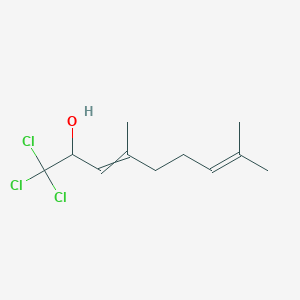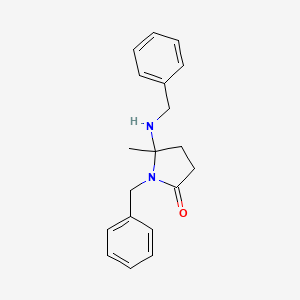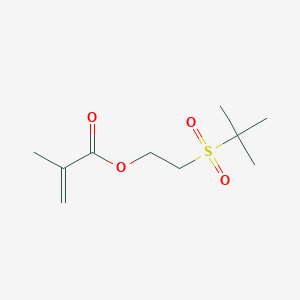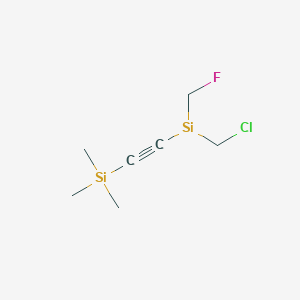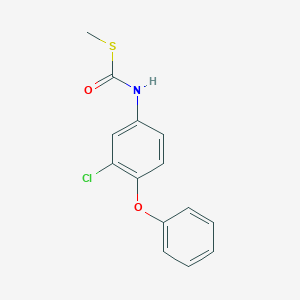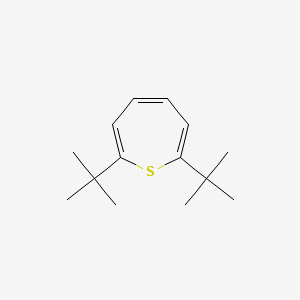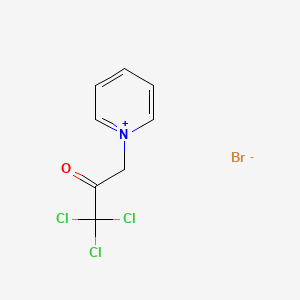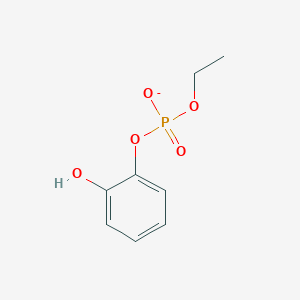
Ethyl 2-hydroxyphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxyphenyl phosphate is an organophosphorus compound with the molecular formula C8H10O5P. It is characterized by the presence of an ethyl group, a hydroxyphenyl group, and a phosphate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxyphenyl phosphate typically involves the reaction of 2-hydroxyphenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an ethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-hydroxyphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphate group can be reduced to form phosphite derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphite derivatives.
Substitution: Formation of new alkyl or aryl derivatives.
Applications De Recherche Scientifique
Ethyl 2-hydroxyphenyl phosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-hydroxyphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and affect various biological pathways .
Comparaison Avec Des Composés Similaires
- Ethyl phosphate
- Phenyl phosphate
- 2-Hydroxyphenyl phosphate
Comparison: Ethyl 2-hydroxyphenyl phosphate is unique due to the presence of both an ethyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties. Compared to ethyl phosphate, it has enhanced reactivity due to the hydroxyphenyl group. Compared to phenyl phosphate, the ethyl group provides additional versatility in chemical reactions.
Propriétés
Numéro CAS |
87110-09-6 |
|---|---|
Formule moléculaire |
C8H10O5P- |
Poids moléculaire |
217.14 g/mol |
Nom IUPAC |
ethyl (2-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C8H11O5P/c1-2-12-14(10,11)13-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3,(H,10,11)/p-1 |
Clé InChI |
VOGRTRHBKKIGDP-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)([O-])OC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
